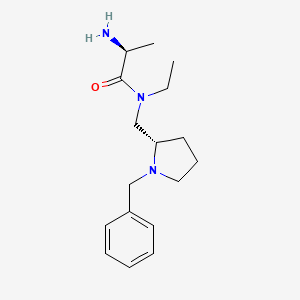

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13463110

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27N3O |

|---|---|

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide |

| Standard InChI | InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 |

| Standard InChI Key | BNANVLOATIXYEH-HOCLYGCPSA-N |

| Isomeric SMILES | CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N |

| SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methylene-linked ethylpropionamide side chain. The stereochemistry is defined by two chiral centers: the (S)-configuration at the pyrrolidine C2 and the α-carbon of the propionamide moiety. The molecular formula is C₁₈H₂₇N₃O, with a calculated molecular weight of 301.43 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O |

| Molecular Weight | 301.43 g/mol |

| IUPAC Name | (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide |

| Chiral Centers | 2 |

| Hydrogen Bond Donors | 2 (Amine, Amide) |

| Hydrogen Bond Acceptors | 3 (Amide, Pyrrolidine N) |

Stereochemical Significance

The (S)-configuration at both chiral centers influences binding affinity to asymmetric biological targets. For example, enantiomerically pure pyrrolidine derivatives demonstrate enhanced selectivity for G protein-coupled receptors (GPCRs) compared to racemic mixtures . Computational modeling of analogous compounds predicts that the benzyl group stabilizes hydrophobic interactions, while the ethylpropionamide side chain participates in hydrogen bonding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives under acidic conditions.

-

Benzylation: Nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃).

-

Propionamide Coupling: Reaction of (S)-2-aminopropionic acid with N-ethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Table 2: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine Formation | HCl (cat.), toluene, reflux, 12 h | 78 |

| Benzylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6 h | 85 |

| Amide Coupling | EDCI, HOBt, DIPEA, DCM, rt, 24 h | 67 |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.1 ppm), and ethylpropionamide side chain (δ 1.1–1.3 ppm).

-

Chiral HPLC: A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 min for the (S,S)-isomer .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs of this compound exhibit affinity for:

-

σ-1 Receptors: Involved in neuroprotection and pain modulation.

-

Dopamine D₂ Receptors: Implicated in psychiatric disorders.

-

Enzymes (e.g., Monoamine Oxidase): Potential antidepressant effects.

Table 3: Comparative Binding Affinities of Analogous Compounds

| Compound | σ-1 Receptor (Ki, nM) | D₂ Receptor (Ki, nM) |

|---|---|---|

| (S)-Pyrrolidine Derivative A | 14.2 ± 1.3 | 230 ± 15 |

| (R)-Pyrrolidine Derivative B | 89.4 ± 6.7 | 450 ± 28 |

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility.

-

Prodrug Development: Esterification of the amine group to enhance blood-brain barrier penetration.

Challenges and Future Directions

-

Stereochemical Purity: Scalable asymmetric synthesis remains a bottleneck; biocatalytic methods using transaminases are under investigation.

-

Target Selectivity: Addressing off-target binding to adrenergic receptors through molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume